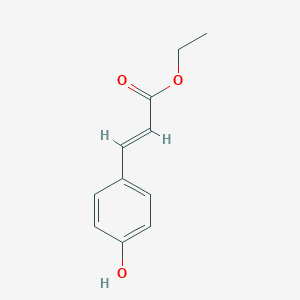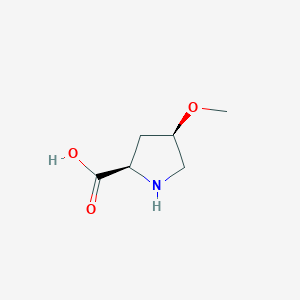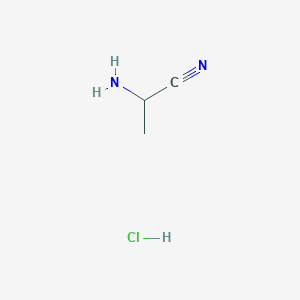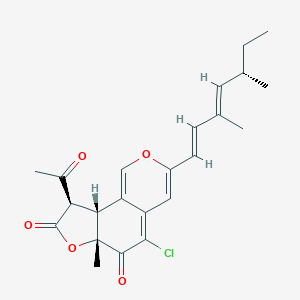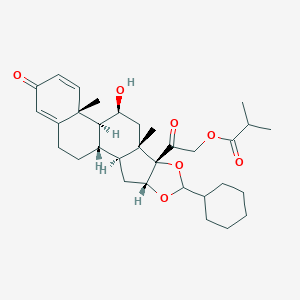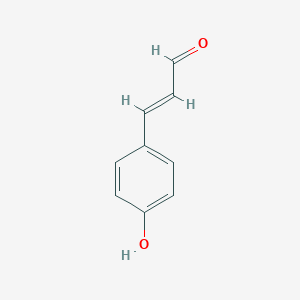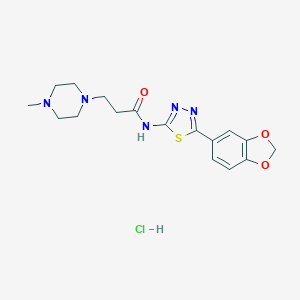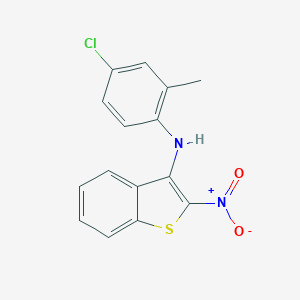
Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is a member of the benzo[b]thiophene family, which is known for its diverse biological activities.
Mécanisme D'action
The exact mechanism of action of Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro- is not yet fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Additionally, it has been suggested that the anti-inflammatory and analgesic properties of this compound may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes.
Effets Biochimiques Et Physiologiques
Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro- has been shown to exhibit significant biochemical and physiological effects. It has been found to induce DNA damage and cell cycle arrest in cancer cells, leading to their apoptosis. Moreover, this compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro- in lab experiments include its potent anticancer, anti-inflammatory, and analgesic properties, which make it a potential candidate for the development of novel therapeutic agents. However, the limitations of using this compound in lab experiments include its toxicity and limited solubility, which may affect its efficacy and safety.
Orientations Futures
There are several future directions for the research on Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro-. These include:
1. The development of more efficient synthesis methods to improve the yield and purity of the compound.
2. The identification of the exact mechanism of action of this compound and its molecular targets.
3. The evaluation of the efficacy and safety of this compound in preclinical and clinical studies.
4. The development of novel drug delivery systems to improve the solubility and bioavailability of this compound.
5. The exploration of the potential applications of this compound in other fields such as agriculture and environmental science.
In conclusion, Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro- is a chemical compound that has shown significant potential in various fields of scientific research. Its potent anticancer, anti-inflammatory, and analgesic properties make it a potential candidate for the development of novel therapeutic agents. However, further research is required to fully understand its mechanism of action, efficacy, and safety.
Méthodes De Synthèse
The synthesis of Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro- is carried out by the reaction of 2-aminothiophene with 4-chloro-2-methylaniline in the presence of a catalyst such as palladium acetate. The reaction is then followed by the nitration of the resulting product with nitric acid to obtain the final compound.
Applications De Recherche Scientifique
Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro- has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit significant anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Moreover, this compound has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
Numéro CAS |
149338-14-7 |
|---|---|
Nom du produit |
Benzo(b)thiophen-3-amine, N-(4-chloro-2-methylphenyl)-2-nitro- |
Formule moléculaire |
C15H11ClN2O2S |
Poids moléculaire |
318.8 g/mol |
Nom IUPAC |
N-(4-chloro-2-methylphenyl)-2-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C15H11ClN2O2S/c1-9-8-10(16)6-7-12(9)17-14-11-4-2-3-5-13(11)21-15(14)18(19)20/h2-8,17H,1H3 |
Clé InChI |
HFIVBNYTOSCVMX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)NC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)NC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
Autres numéros CAS |
149338-14-7 |
Synonymes |
N-(4-chloro-2-methyl-phenyl)-2-nitro-benzothiophen-3-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



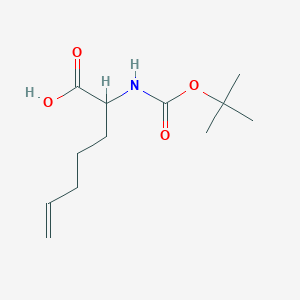
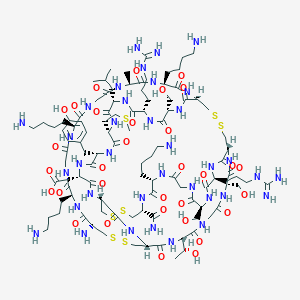
![(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid](/img/structure/B122064.png)

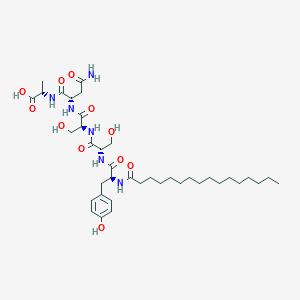

![(5E)-5-[(3As,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B122072.png)
